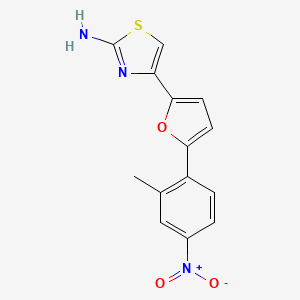
3-(4-Iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is a chemical compound that features a pyrazole ring substituted with an iodine atom and a cyclobutanol moiety
Méthodes De Préparation
The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Cyclobutanol formation: The final step involves the formation of the cyclobutanol moiety, which can be synthesized through various organic reactions involving cyclobutane derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(4-Iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The iodine atom can be substituted with other functional groups using various reagents such as organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and organometallic reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring can form strong interactions with various biological molecules, potentially affecting their function. The cyclobutanol moiety may also play a role in modulating the compound’s activity by influencing its overall structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol include:
4-Iodopyrazole: This compound lacks the cyclobutanol moiety but shares the iodinated pyrazole structure.
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound features a pyridazine ring instead of a cyclobutanol moiety.
1-(4-BOC-piperidyl)-4-iodopyrazole: This compound includes a piperidine ring and a tert-butyl group in addition to the iodinated pyrazole.
The uniqueness of this compound lies in its combination of the iodinated pyrazole ring and the cyclobutanol moiety, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11IN2O |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
3-(4-iodopyrazol-1-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H11IN2O/c1-8(12)2-7(3-8)11-5-6(9)4-10-11/h4-5,7,12H,2-3H2,1H3 |
Clé InChI |
XXAXAJGBKIWSAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)N2C=C(C=N2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


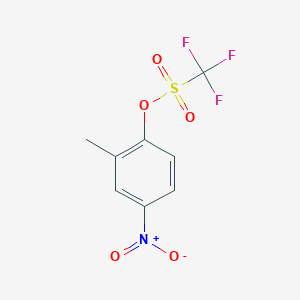

![7-Methyl-2-azaspiro[4.5]decane hemioxalate](/img/structure/B12990776.png)
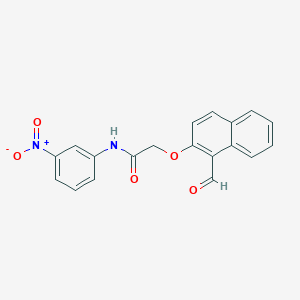
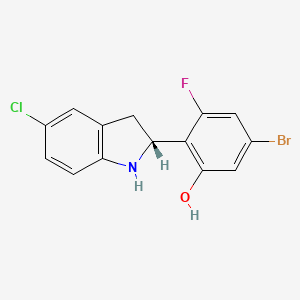
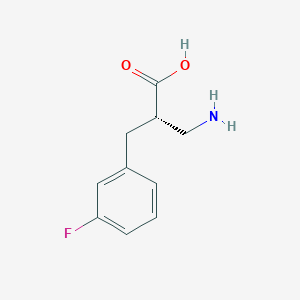
![7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B12990799.png)
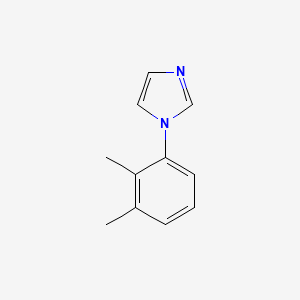
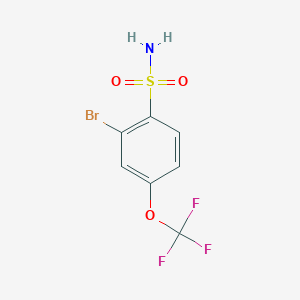
![3-Thiabicyclo[3.3.1]nonane](/img/structure/B12990836.png)


![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)
